Methyl 2-((1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate
Description
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Properties
IUPAC Name |
methyl 2-[1-[3-(4-chlorophenyl)phenyl]sulfonylpyrrolidin-3-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S2/c1-25-19(22)13-26-17-9-10-21(12-17)27(23,24)18-4-2-3-15(11-18)14-5-7-16(20)8-6-14/h2-8,11,17H,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNRZSGBFZBJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of Methyl 2-((1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate
This compound is a synthetic compound that belongs to a class of thioether derivatives. These compounds are often studied for their potential pharmacological properties due to the presence of both sulfur and aromatic groups, which can influence their biological interactions.
The compound is believed to interact with various biological targets, including enzymes and receptors involved in signaling pathways. The sulfonyl group can enhance the compound's ability to form hydrogen bonds and participate in π-stacking interactions, which may increase binding affinity to target proteins.
Antioxidant Properties
Research has indicated that related compounds can exhibit antioxidant activity by modulating the Nrf2-Keap1 pathway. This pathway is crucial for cellular defense against oxidative stress, suggesting that this compound may possess similar properties.
Anti-inflammatory Effects
Compounds with similar structures have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Potential Anticancer Activity
Some studies have explored the anticancer potential of thioether compounds. The ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been reported, indicating that this compound may also exhibit anticancer properties.
Data Table: Summary of Biological Activities
| Biological Activity | Effect | References |
|---|---|---|
| Antioxidant | Modulates Nrf2-Keap1 pathway | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study 1: Antioxidant Activity
In a study investigating various thioether compounds, one analog demonstrated significant antioxidant properties by activating the Nrf2 pathway in human cell lines. This suggests that this compound could similarly enhance cellular defense mechanisms against oxidative damage.
Case Study 2: Anti-inflammatory Effects
Another study focused on a related compound that showed a marked reduction in inflammatory markers in animal models of arthritis. This highlights the potential for this compound to serve as a therapeutic agent for inflammatory diseases.
Case Study 3: Anticancer Potential
Research into thioether compounds has revealed their capacity to inhibit tumor growth in vitro. One specific study indicated that modifications similar to those found in this compound resulted in enhanced cytotoxicity against breast cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
